5-Azido-5H-tetrazole
CAS No.: 18432-28-5
Cat. No.: VC17030527
Molecular Formula: CHN7
Molecular Weight: 111.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18432-28-5 |
|---|---|
| Molecular Formula | CHN7 |
| Molecular Weight | 111.07 g/mol |
| IUPAC Name | 5-azido-5H-tetrazole |
| Standard InChI | InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H |
| Standard InChI Key | FCJCEULOGKECGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1(N=NN=N1)N=[N+]=[N-] |
Introduction
Chemical Identity and Fundamental Properties
5-Azido-5H-tetrazole is a member of the tetrazole family, distinguished by an azide group (-N₃) substituent at the 5-position of the tetrazole ring. Its molecular weight is 111.07 g/mol, and its planar, electron-rich structure contributes to its reactivity and stability under specific conditions. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-azido-5H-tetrazole |
| Molecular Formula | CHN₇ |
| CAS No. | 18432-28-5 |
| SMILES | C1(N=NN=N1)N=[N+]=[N-] |
| InChI Key | FCJCEULOGKECGZ-UHFFFAOYSA-N |
The compound’s azide group introduces significant strain, making it highly reactive and prone to decomposition under thermal or mechanical stress . Its solubility varies with solvent polarity, showing moderate solubility in dipolar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Preparation Methods
Cyanogen Bromide and Sodium Azide Route
The most widely cited synthesis involves reacting cyanogen bromide (BrCN) with two equivalents of sodium azide (NaN₃) in aqueous solution at low temperatures (0–5°C), followed by protonation with dilute hydrochloric acid . This method yields sodium 5-azidotetrazolate as an intermediate, which is extracted with diethyl ether and isolated under reduced pressure. Key advantages include:
Alternative Catalytic Approaches
Comparative studies highlight other methods for synthesizing tetrazole derivatives, though direct applications to 5-azido-5H-tetrazole require validation:
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Copper(II) Sulfate Catalysis: Aryl nitriles react with NaN₃ in DMSO using CuSO₄·5H₂O (2 mol%) to form 5-substituted tetrazoles at 80°C with 85–95% yields .
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Tin(II) Chloride on Silica Nanoparticles: SnCl₂-SiO₂ catalyzes [3+2] cycloaddition between nitriles and NaN₃ in NMP, achieving 70–88% yields .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| BrCN + NaN₃ | None | H₂O | >90 | 0–5 |
| CuSO₄·5H₂O | CuSO₄·5H₂O | DMSO | 85–95 | 80 |
| SnCl₂-SiO₂ | SnCl₂ | NMP | 70–88 | 100 |
Structural and Spectroscopic Characterization
X-Ray Crystallography
Single-crystal X-ray diffraction at low temperatures (-173°C) confirms a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.213 Å, b = 6.891 Å, c = 9.452 Å, and β = 98.74° . The tetrazole ring adopts a planar conformation, with the azide group oriented perpendicular to the ring plane.
Spectroscopic Data
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NMR Spectroscopy:
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Vibrational Spectroscopy:
Table 2: Key Spectroscopic Signatures
| Technique | Peak (cm⁻¹ or δ ppm) | Assignment |
|---|---|---|
| ¹H NMR | 17.45 | NH proton |
| IR | 1601 | N=N stretching |
| Raman | 1457 | Azide symmetric stretch |
Applications in Energetic and Medicinal Chemistry
Energetic Materials
The compound’s nitrogen content (88.3% by mass) and high enthalpy of formation (-ΔHf ≈ 240 kJ/mol) make it a candidate for explosives and propellants . Its energy density exceeds traditional materials like TNT, though sensitivity to friction and impact limits practical use without desensitizing agents .
Comparative Analysis of Synthetic Strategies
The BrCN/NaN₃ route offers superior yields (>90%) but demands low-temperature conditions and rigorous safety protocols . In contrast, CuSO₄·5H₂O catalysis provides milder conditions (80°C) and shorter reaction times (2–4 hours), albeit for substituted analogs . SnCl₂-SiO₂ nanoparticles enable recyclability (up to 5 cycles) but require higher temperatures (100°C) .
Recent Advances and Future Directions
Improved synthetic protocols (e.g., flow chemistry) and computational modeling of decomposition pathways are critical for advancing applications . Hybrid materials incorporating 5-azido-5H-tetrazole into metal-organic frameworks (MOFs) could enhance stability and controlled release in energetic systems.
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